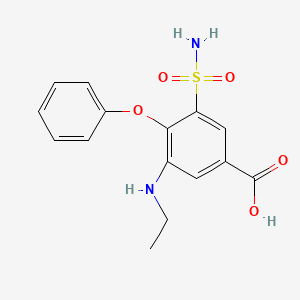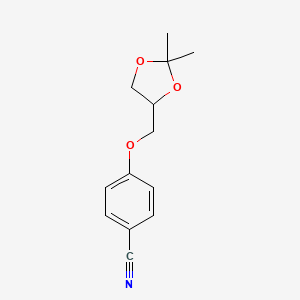
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Applications De Recherche Scientifique
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzonitrile group can participate in various interactions, influencing the compound’s overall activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound that shares the dioxolane ring structure.
4-Hydroxybenzonitrile: Another compound with a benzonitrile group, but lacking the dioxolane ring.
Uniqueness
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile is unique due to the combination of the dioxolane ring and benzonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H15NO3/c1-13(2)16-9-12(17-13)8-15-11-5-3-10(7-14)4-6-11/h3-6,12H,8-9H2,1-2H3 |
Clé InChI |
LUGJBYZKFGQNGB-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC2=CC=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


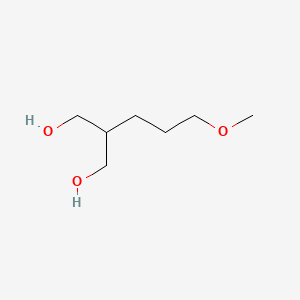

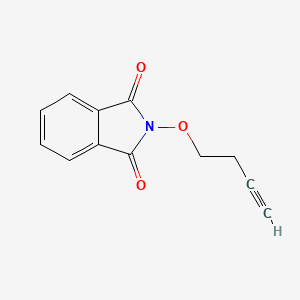

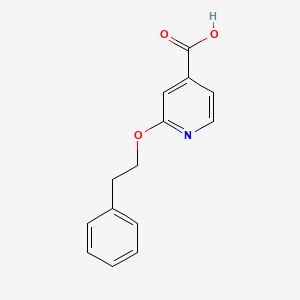
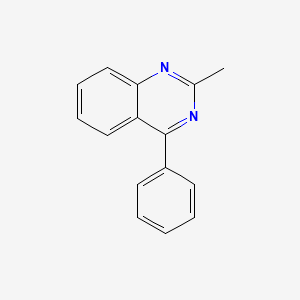
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
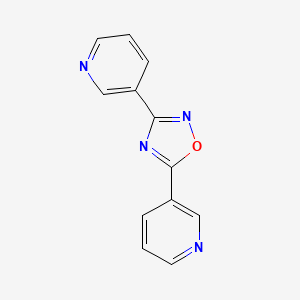
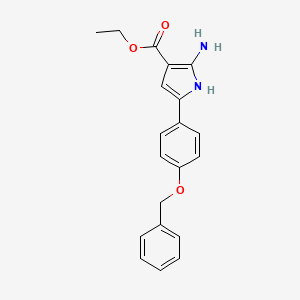
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)

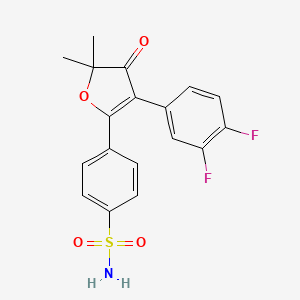
![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
